Methyl 3-(chlorosulfonyl)-2-methylpropanoate
Overview
Description
“Methyl 3-(chlorosulfonyl)-2-methylpropanoate” is a chemical compound with the CAS Number: 15441-07-3 . It is a colorless to light-yellow liquid . The IUPAC name for this compound is methyl 3-(chlorosulfonyl)propanoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H7ClO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3 . The molecular weight of the compound is 186.62 .Physical and Chemical Properties Analysis
“this compound” is a colorless to light-yellow liquid . The shipping temperature is room temperature .Scientific Research Applications
Synthesis of Pharmaceuticals and Herbicides
Methyl 3-(chlorosulfonyl)-2-methylpropanoate serves as an intermediate in the synthesis of various pharmaceuticals and herbicides. Its production often involves the use of solvents like acetic acid, which need to be recovered and reused to ensure process efficiency and environmental sustainability. Techniques such as azeotropic distillation and extraction have been explored for the recovery of acetic acid from effluents containing this compound, highlighting its role in the chemical industry and the importance of sustainable practices in its production process (Wang Tian-gui, 2006).
Continuous-Flow Synthesis
The compound has also been utilized in continuous-flow processes for the efficient synthesis of related compounds. For example, continuous-flow diazotization has been used to synthesize methyl 2-(chlorosulfonyl)benzoate, a related compound, demonstrating the potential of such processes to minimize side reactions and enhance product yield. This approach highlights the compound's utility in improving synthetic methodologies and optimizing chemical production (Zhiqun Yu et al., 2016).
Environmental Applications
In environmental science, related chlorosulfonyl compounds have been studied for their potential in capturing and degrading pollutants like methyl bromide, a fumigant with significant ozone depletion potential. Techniques involving granular activated carbon and thiosulfate or electrolysis have been explored for the destruction of methyl bromide, suggesting potential environmental remediation applications for chlorosulfonyl-containing compounds (Yu Yang et al., 2015).
Chemical Transformations
This compound is involved in various chemical transformations, contributing to the synthesis of complex molecules. For instance, it has been used in one-pot synthesis processes to create complex molecular structures efficiently, demonstrating its versatility and utility in organic synthesis (A. M. Qaisi et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-4(5(7)10-2)3-11(6,8)9/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTQHJQRKFCQQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927966-06-1 | |
Record name | methyl 3-(chlorosulfonyl)-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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